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Disclaimer: This technical guide compiles the currently available public information on Vat
Black 27. It is important to note that comprehensive experimental data on the biocompatibility

and toxicity of this specific dye are limited. The majority of the information is derived from

Material Safety Data Sheets (MSDS), which provide general safety warnings rather than

detailed toxicological studies. Therefore, this guide also provides detailed protocols for

standard toxicological assays that would be necessary to thoroughly evaluate the

biocompatibility and safety of Vat Black 27 for research and development purposes.

Introduction to Vat Black 27
Vat Black 27, also known by its Colour Index name C.I. 69005 and synonym Vat Olive R, is an

anthraquinone-based vat dye.[1][2] Its chemical formula is C42H23N3O6 and it has a

molecular weight of 665.65 g/mol .[1] Vat dyes are a class of water-insoluble dyes that are

applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their

insoluble form, resulting in excellent fastness properties.[3] Vat Black 27 is primarily used for

dyeing cellulosic fibers such as cotton and viscose, and is noted for its good light and wash

fastness.[2][4]

Summary of Known Toxicological Information
Detailed, peer-reviewed toxicological studies specifically on Vat Black 27 are not readily

available in the public domain. The information that exists is primarily qualitative and comes

from supplier-generated MSDS.
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Qualitative Data Presentation
The following table summarizes the known hazard information for Vat Black 27. It is crucial to

interpret this data with caution, as it is not derived from comprehensive, quantitative studies.

Toxicological Endpoint Summary of Findings Source

Acute Oral Toxicity

Harmful if swallowed; may

cause gastrointestinal irritation

with nausea, vomiting, and

diarrhea.

MSDS

Skin Irritation/Sensitization

May cause skin irritation in

sensitive individuals upon

prolonged or repeated contact.

MSDS

Eye Irritation

Dust may cause irritation and

inflammation. A Standard

Draize test in rabbits has been

noted, but no results were

found.

MSDS,[5]

Respiratory Irritation
May cause irritation of the

respiratory tract.
MSDS

Mutagenicity/Genotoxicity

Mutagenicity data has been

reported, but specific results

from assays like the Ames test

were not found.

MSDS

Carcinogenicity

Not listed as a carcinogen by

ACGIH, IARC, NIOSH, NTP, or

OSHA.

MSDS

Teratogenicity & Neurotoxicity No information is available. MSDS

Note: The statement "the chemical, physical and toxicological properties have not been

thoroughly investigated" is consistently found in safety data sheets for this compound.
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Recommended Experimental Protocols for
Biocompatibility and Toxicity Assessment
To address the data gap for Vat Black 27, a series of standard in vitro assays are

recommended. The following sections provide detailed methodologies for these key

experiments.

In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[6]

Objective: To determine the concentration-dependent cytotoxic effect of Vat Black 27 on a

relevant cell line (e.g., human dermal fibroblasts, keratinocytes).

Methodology:

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-

streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and

allowed to adhere for 24 hours.

Test Compound Preparation: Vat Black 27 is dissolved in a suitable solvent (e.g., DMSO) to

create a stock solution. Serial dilutions are then prepared in culture medium to achieve a

range of final concentrations for testing. The final DMSO concentration in the wells should be

kept below 0.5% to avoid solvent toxicity.

Exposure: The culture medium is replaced with medium containing the various

concentrations of Vat Black 27. Control wells include untreated cells (negative control) and

cells treated with a known cytotoxic agent (positive control, e.g., 1% Triton X-100).

Incubation: The plates are incubated for 24, 48, or 72 hours.
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MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours at 37°C.[6] During this time,

mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan

crystals.[7]

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. A

reference wavelength of 630 nm may be used to reduce background noise.[7]

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control.

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is

calculated from the dose-response curve.

Preparation

Experiment AnalysisCulture HDF Cells Seed 96-well Plate

Expose Cells to Vat Black 27 (24-72h)

Prepare Vat Black 27 Dilutions
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MTT Assay Experimental Workflow

Genotoxicity: Bacterial Reverse Mutation (Ames) Test
(OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium

and Escherichia coli.[9]

Objective: To evaluate the potential of Vat Black 27 to cause gene mutations.
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Methodology:

Bacterial Strains: A set of at least five strains is used, typically S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.

[10] These strains are selected to detect various types of mutations, such as frameshifts and

base-pair substitutions.[11]

Metabolic Activation: The test is performed both with and without a metabolic activation

system (S9 mix), which is an Aroclor or phenobarbital/β-naphthoflavone-induced rat liver

homogenate. This simulates mammalian metabolism, as some chemicals only become

mutagenic after being metabolized.[10]

Test Compound Preparation: Vat Black 27 is dissolved in a suitable solvent (e.g., DMSO)

and a range of at least five concentrations are selected based on a preliminary toxicity test.

Exposure (Plate Incorporation Method):

To 2.0 mL of top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test solution, and 0.5

mL of S9 mix (for activated tests) or buffer (for non-activated tests) are added.

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Data Acquisition: The number of revertant colonies (colonies that have regained the ability to

grow in the absence of the required amino acid) is counted for each plate.

Data Analysis: A positive response is defined as a concentration-related increase in the

number of revertant colonies that is at least double the background (spontaneous revertant)

count observed in the negative control plates.[11]
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Ames Test Experimental Workflow

In Vitro Skin Irritation: Reconstructed Human Epidermis
Test (OECD 439)
This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model that

mimics the upper layers of human skin to assess the potential of a chemical to cause skin
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irritation.[5][12]

Objective: To determine the skin irritation potential of Vat Black 27.

Methodology:

RhE Model: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™) is

used. The tissues are pre-incubated in assay medium upon arrival.[13]

Test Compound Application: A defined amount of Vat Black 27 (e.g., 25 mg for a solid) is

applied topically to the surface of the RhE tissue.[14]

Exposure: The tissues are exposed to the test chemical for a defined period, typically 60

minutes, at 37°C.[14]

Rinsing: After exposure, the test chemical is thoroughly rinsed from the tissue surface with a

buffered saline solution.

Post-incubation: The tissues are transferred to fresh medium and incubated for 42 hours to

allow for the expression of cytotoxic effects.

Viability Assessment: Tissue viability is assessed using the MTT assay. Each tissue is

incubated with MTT solution for 3 hours.

Formazan Extraction: The formazan is extracted from the tissues using an appropriate

solvent (e.g., isopropanol).

Data Acquisition: The optical density of the extracted formazan is measured using a

spectrophotometer.

Data Analysis: The viability of the treated tissues is calculated as a percentage of the

negative control tissues. A chemical is classified as an irritant (UN GHS Category 2) if the

mean relative tissue viability is reduced to ≤ 50%.[13]
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Preparation Exposure & Incubation Analysis
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In Vitro Skin Irritation (OECD 439) Workflow

Potential Signaling Pathways in Toxicity
While no studies have linked Vat Black 27 to specific signaling pathways, chemicals can

induce toxicity by activating cellular stress response pathways. The Mitogen-Activated Protein

Kinase (MAPK) pathways, including p38 and JNK, are key players in the cellular response to

environmental stresses and chemical insults.[15][16]

p38 MAPK Pathway:

The p38 MAPK pathway is strongly activated by environmental stresses and inflammatory

cytokines.[17] Its activation can lead to inflammation, apoptosis (programmed cell death), and

cell cycle regulation. For a compound like Vat Black 27, interaction with cells could potentially

be perceived as a stressor, leading to the activation of this cascade. This would involve a series

of phosphorylation events, starting from upstream kinases (MAPKKKs like MEKK or MLK) that

phosphorylate and activate MKK3/6, which in turn phosphorylate and activate p38 MAPK.[15]

Activated p38 then phosphorylates various downstream targets, including transcription factors

that can modulate the expression of genes involved in inflammation and cell death.
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Representative p38 MAPK Stress Response Pathway
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Conclusion
Vat Black 27 is a commercially relevant anthraquinone dye with limited publicly available data

on its biocompatibility and toxicity. The existing information from safety data sheets suggests a

potential for irritation and possible mutagenicity, but these claims are not substantiated by

detailed experimental results. For researchers, scientists, and drug development professionals

considering any application where biocompatibility is a concern, it is imperative to conduct a

thorough toxicological evaluation. This guide provides the foundational, standardized protocols

(In Vitro Cytotoxicity, Ames Test, and In Vitro Skin Irritation) necessary to begin such an

assessment and generate the quantitative data required for a robust safety profile of Vat Black
27. Understanding the interaction of such compounds with cellular stress pathways, like the

p38 MAPK pathway, can further elucidate the mechanisms of any observed toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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